molecular formula C9H16O3 B13580926 2-(4,4-Dimethyloxan-2-yl)aceticacid

2-(4,4-Dimethyloxan-2-yl)aceticacid

Cat. No.: B13580926
M. Wt: 172.22 g/mol
InChI Key: WCWRHTUYUVPENS-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyloxan-2-yl)acetic acid is an organic compound with the molecular formula C9H16O3. It is also known by its IUPAC name, 2-(4,4-dimethyltetrahydro-2H-pyran-2-yl)acetic acid. This compound is characterized by the presence of a tetrahydropyran ring substituted with two methyl groups and an acetic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 4,4-dimethyltetrahydropyran with acetic acid derivatives under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the acetic acid moiety. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of 2-(4,4-Dimethyloxan-2-yl)acetic acid is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyloxan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,4-Dimethyloxan-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyran ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethyloxan-2-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(4,4-Dimethyloxan-2-yl)butanoic acid: Contains a butanoic acid moiety.

    2-(4,4-Dimethyloxan-2-yl)pentanoic acid: Features a pentanoic acid moiety.

Uniqueness

2-(4,4-Dimethyloxan-2-yl)acetic acid is unique due to its specific combination of the tetrahydropyran ring and acetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-(4,4-dimethyloxan-2-yl)acetic acid

InChI

InChI=1S/C9H16O3/c1-9(2)3-4-12-7(6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

WCWRHTUYUVPENS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(C1)CC(=O)O)C

Origin of Product

United States

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